(2S)-2-amino-3-(1H-indol-3-yl)-N-(propan-2-yl)propanamide hydrochloride
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Overview
Description
(2S)-2-amino-3-(1H-indol-3-yl)-N-(propan-2-yl)propanamide hydrochloride is a synthetic compound with a complex structure that includes an indole ring, an amino group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-indol-3-yl)-N-(propan-2-yl)propanamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Propanamide Moiety: The propanamide moiety can be formed through the reaction of an appropriate acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(1H-indol-3-yl)-N-(propan-2-yl)propanamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Scientific Research Applications
(2S)-2-amino-3-(1H-indol-3-yl)-N-(propan-2-yl)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(1H-indol-3-yl)-N-(propan-2-yl)propanamide hydrochloride involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The amino group and propanamide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-(1H-indol-3-yl)propan-2-amine: A compound with a similar indole structure but different functional groups.
1H-indole-3-ethanamine: Another indole derivative with different substituents.
Uniqueness
(2S)-2-amino-3-(1H-indol-3-yl)-N-(propan-2-yl)propanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)-N-propan-2-ylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.ClH/c1-9(2)17-14(18)12(15)7-10-8-16-13-6-4-3-5-11(10)13;/h3-6,8-9,12,16H,7,15H2,1-2H3,(H,17,18);1H/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBHGDHKPIRVDH-YDALLXLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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